9-苯甲酰咔唑

描述

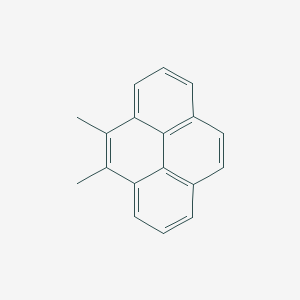

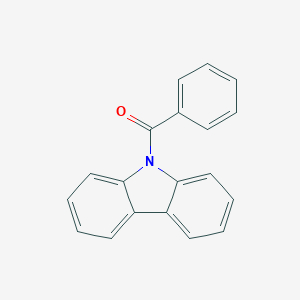

9-Benzoylcarbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazoles are known for their tricyclic structure, consisting of two benzene rings fused onto a five-membered pyrrole ring. The benzoyl group attached to the carbazole nucleus at the 9-position is a significant modification that can alter the compound's physical, chemical, and biological properties. Carbazole derivatives have been extensively studied due to their wide range of applications in material science, medicinal chemistry, and as photoinitiators .

Synthesis Analysis

The synthesis of carbazole derivatives can be achieved through various methods. A novel carbazole derivative containing dimesitylboron units was synthesized by introducing electron-acceptor groups to the carbazole core . Another approach for synthesizing 9-substituted carbazoles involves a one-pot reaction using primary amine hydrochlorides and 2,5-dimethoxytetrahydrofuran under mild conditions . Additionally, the synthesis of specific benzoylcarbazole compounds, such as ethyl 1-(6-o-chloro-benzoyl-9-ethyl-9H-carbazol-3yl)-ethane-1-one oxime, has been reported, which involves N-alkylation, Friedel-Crafts acylation, oximation, and esterification .

Molecular Structure Analysis

The molecular structure of carbazole derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, the crystal structure of 3-benzothiazole-9-ethyl carbazole was determined to belong to the orthorhombic crystal system . Similarly, the structure of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole was studied using NMR and molecular modeling . These studies provide valuable information about the conformational properties and stereoelectronic requirements of these molecules.

Chemical Reactions Analysis

Carbazole derivatives undergo various chemical reactions that are essential for their functionalization and application. The electrophilic substitution reactions, such as Friedel-Crafts acylation, are commonly used to introduce benzoyl groups into the carbazole nucleus . The reactivity of these compounds can also be influenced by the presence of substituents, which can affect their electronic properties and, consequently, their chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives, such as thermal stability, electrochemical stability, and photophysical properties, are crucial for their practical applications. The novel carbazole derivative with dimesitylboron groups exhibits excellent thermal stability and aggregation-induced emission properties, making it suitable for use in organic light-emitting diodes (OLEDs) . The photophysical properties, such as UV-vis and fluorescence spectra, are also important for applications in marking proteins like bovine serum albumin (BSA) .

科学研究应用

光电材料

9-苯甲酰咔唑及其衍生物被认为是探索室温磷光 (RTP) 和热活化延迟荧光 (TADF) 等过程的平台 . 这些特性使它们成为开发第三代有机发光二极管 (OLED) 的有希望的候选者 .

双发射

9-苯甲酰咔唑表现出双发射,但在不同研究中报道的发射带的相对强度存在很大的光谱变异性 . 这种特性可以在生物成像和传感等各种应用中得到利用。

光化学过程

9-苯甲酰咔唑经历光化学过程,例如光弗里德尔-克拉夫茨重排,产生咔唑和其他产物 . 这解释了报道的发射光谱的变化,可用于研究和了解基本的光物理性质。

4. 溶剂依赖的热活化延迟荧光 (TADF) 9-苯甲酰咔唑表现出溶剂依赖的 TADF,这可以用极性溶剂中电荷转移 S1 状态的稳定化来解释 . 这种特性可用于设计溶剂敏感的荧光探针。

高效的光化学反应

F5BCz 是 9-苯甲酰咔唑的衍生物,从其单重态经历高效的光化学过程 (马洛里反应) 以产生高度荧光的产物 c-F5BCz,分离产率为 40% . 这种光反应性在环境条件下的薄膜中也进行,这对将基于 BCz 的材料应用于光电应用具有重大意义 .

超长有机磷光 (UOP)

在 9-苯甲酰咔唑的二氯衍生物中,超长有机磷光和热活化延迟荧光之间存在竞争 . TADF 和 UOP 都受三重态种群和单重态和三重态流形之间的能隙控制 . 这种特性可用于设计用于光电应用的高效材料。

安全和危害

未来方向

Optoelectronic materials based on metal-free organic molecules represent a promising alternative to traditional inorganic devices . Significant attention has been devoted to the development of the third generation of OLEDs which are based on the temperature-activated delayed fluorescence (TADF) mechanism . In the last few years, several materials displaying ultra-long organic phosphorescence (UOP) have been designed using strategies such as crystal engineering and halogen functionalisation .

作用机制

- Role : BCz serves as a platform for exploring phenomena such as Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF) . These processes are crucial for optoelectronic applications.

- In polar solvents, BCz exhibits solvent-dependent TADF , which results from the stabilization of the charge transfer S1 state .

Target of Action

Mode of Action

Biochemical Pathways

属性

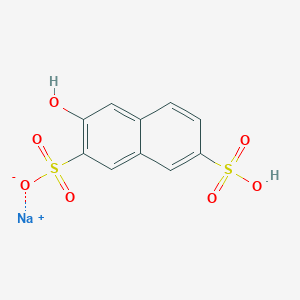

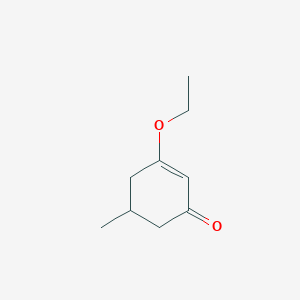

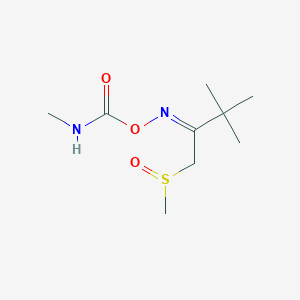

IUPAC Name |

carbazol-9-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCKMWPLVBYQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075158 | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19264-68-7 | |

| Record name | 9H-Carbazol-9-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole, 9-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019264687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19264-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the recent advancements in utilizing 9-benzoylcarbazole derivatives in organic synthesis?

A1: Recent studies have demonstrated the effectiveness of 9-benzoylcarbazole derivatives, particularly those containing a carbazolyl leaving group, in rhodium(III)-catalyzed [3+2] annulation reactions. [] This reaction efficiently forms indenones through the activation of ortho C–H and C–N bonds in the 9-benzoylcarbazole structure upon reaction with internal alkynes. [] This method offers a novel and efficient pathway for the synthesis of indenone derivatives, which are valuable building blocks for various organic compounds.

Q2: How do the photophysical properties of 9-benzoylcarbazole derivatives vary with structural modifications?

A2: Research indicates that the introduction of chlorine atoms into the 9-benzoylcarbazole structure can significantly influence its photophysical properties. [] Specifically, dichloro derivatives of 9H-carbazol-3-yl(phenyl)methanone have shown intriguing competition between ultralong organic phosphorescence (UOP) and thermally activated delayed fluorescence (TADF). [] The position of the chlorine atoms within the molecule impacts the energy gaps between singlet and triplet states, thereby affecting the balance between these two emission pathways. [] This highlights the potential for tailoring the luminescent properties of 9-benzoylcarbazole derivatives through targeted structural modifications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。